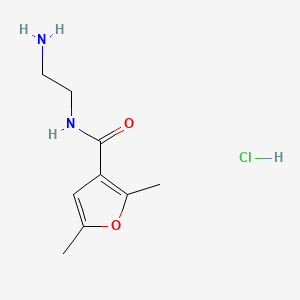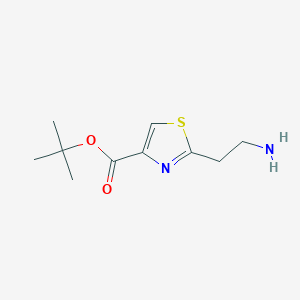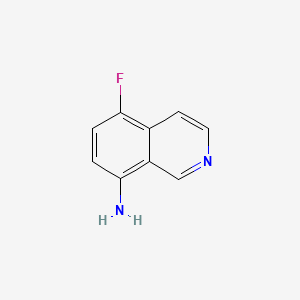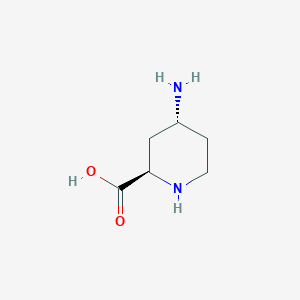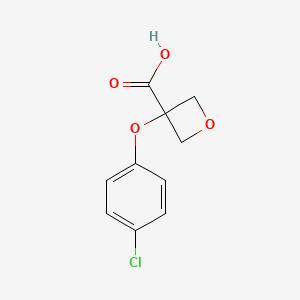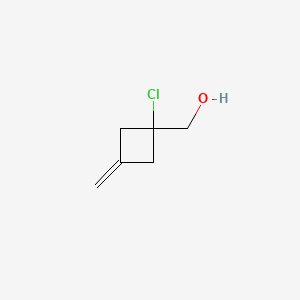
(1-Chloro-3-methylidenecyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylidenecyclobutyl)methanol typically involves the chlorination of 3-methylidenecyclobutanone followed by reduction. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by reduction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and reduction can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-methylidenecyclobutanone.
Reduction: Formation of 1-chloro-3-methylcyclobutane.
Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-3-methylcyclobutane
- 1-Chloro-3,3-dimethylcyclobutane
- 1-Chloro-3-methylbutane
Uniqueness
(1-Chloro-3-methylidenecyclobutyl)methanol is unique due to the presence of both a chlorine atom and a methanol group on a cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C6H9ClO |
|---|---|
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
(1-chloro-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-5-2-6(7,3-5)4-8/h8H,1-4H2 |
InChI-Schlüssel |
DFFQLLOMEMATOG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
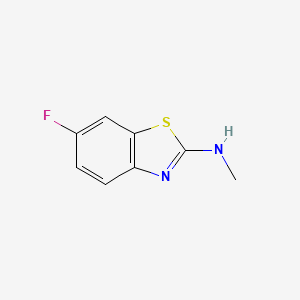
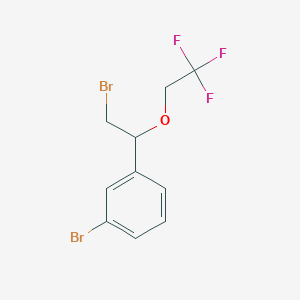
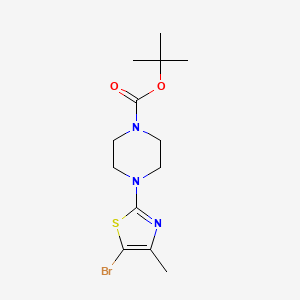
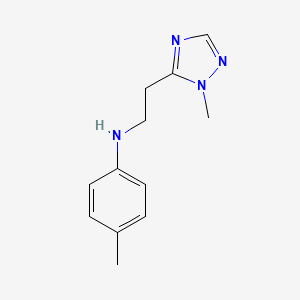
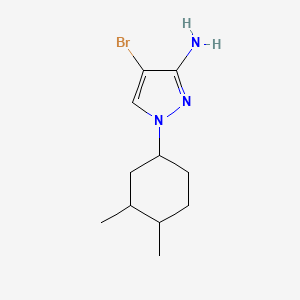
![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
